molecular formula C16H19N3O2 B445964 N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE

N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B445964
M. Wt: 285.34g/mol
InChI Key: OLPSAERDRXOHCD-UHFFFAOYSA-N
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Description

N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a chemical compound with the molecular formula C16H19N3O2 and a molecular weight of 285.34 g/mol . This compound is known for its unique structure, which includes a naphthoyl group attached to a hydrazinecarboxamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 1-naphthoyl chloride with N-butylhydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-BUTYL-2-(1-NAPHTHYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can be compared with other similar compounds, such as:

    N-butyl-2-(1-naphthoyl)hydrazinecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-butyl-2-(1-naphthoyl)hydrazinecarbothioamide: Contains a thiocarboxamide group instead of a carboxamide group.

    N-butyl-2-(1-naphthoyl)hydrazinecarboxaldehyde: Features an aldehyde group instead of a carboxamide group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34g/mol

IUPAC Name

1-butyl-3-(naphthalene-1-carbonylamino)urea

InChI

InChI=1S/C16H19N3O2/c1-2-3-11-17-16(21)19-18-15(20)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,18,20)(H2,17,19,21)

InChI Key

OLPSAERDRXOHCD-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCCCNC(=O)NNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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